Hydrolytic Stability in Aqueous Methanol: Tetraethylammonium vs. Tetramethylammonium Borohydride
Tetraethylammonium borohydride exhibits measurably lower reactivity toward water compared to tetramethylammonium borohydride. In 50% aqueous methanol, the tetraethyl compound decomposes more slowly than the tetramethyl analog, a behavior attributed to the increased steric bulk and reduced Lewis acidity of the tetraethylammonium cation [1].
| Evidence Dimension | Relative reactivity toward water (hydrolytic decomposition rate) |
|---|---|
| Target Compound Data | Considerably less reactive than lithium borohydride; decomposes more slowly than tetramethylammonium borohydride in aqueous methanol |
| Comparator Or Baseline | Tetramethylammonium borohydride (TMAB): more reactive toward water; Lithium borohydride (LiBH₄): substantially more reactive |
| Quantified Difference | Qualitative rank order established: LiBH₄ >> TMAB > TEAB in hydrolytic reactivity |
| Conditions | 50% aqueous methanol solution; ambient temperature |
Why This Matters
Reduced hydrolytic sensitivity enables longer reagent shelf-life and more predictable stoichiometry in reactions where trace moisture is unavoidable, reducing procurement frequency and improving experimental reproducibility.
- [1] Banus, M. D., Bragdon, R. W., & Gibb, T. R. P. (1952). Preparation of Quaternary Ammonium Borohydrides from Sodium and Lithium Borohydrides. Journal of the American Chemical Society, 74(9), 2346–2348. View Source
